molecular formula C12H9FO3S B1651429 Methyl 4-(2-fluoro-4-hydroxyphenyl)thiophene-2-carboxylate CAS No. 1261952-48-0

Methyl 4-(2-fluoro-4-hydroxyphenyl)thiophene-2-carboxylate

Cat. No.: B1651429
CAS No.: 1261952-48-0
M. Wt: 252.26
InChI Key: QKOTZMYMVCFHRM-UHFFFAOYSA-N
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Description

Methyl 4-(2-fluoro-4-hydroxyphenyl)thiophene-2-carboxylate is a high-purity chemical intermediate designed for research and development in pharmaceutical chemistry. This compound features a thiophene core, a privileged scaffold in drug discovery known for its versatile biological properties and its role as a bio-isostere for phenyl rings, which can enhance metabolic stability and binding affinity in drug candidates . The molecular structure incorporates both an electron-withdrawing fluorine atom and a phenolic hydroxyl group on the phenyl substituent, offering distinct sites for further synthetic modification to explore structure-activity relationships (SAR). Thiophene-based compounds are prevalent in numerous FDA-approved drugs and investigational compounds across a wide spectrum of therapeutic areas, including oncology, anti-inflammatory, anticonvulsant, and antimicrobial applications . The specific substitution pattern on this molecule makes it a valuable precursor for the synthesis of more complex derivatives aimed at hit-to-lead optimization campaigns. Researchers can utilize the methyl ester moiety for hydrolysis to the corresponding carboxylic acid, a common pharmacophore, while the hydroxyl group provides a handle for etherification or conjugation. This compound is supplied for Research Use Only and is strictly not intended for diagnostic or therapeutic uses. Researchers are encouraged to consult safety data sheets prior to handling.

Properties

IUPAC Name

methyl 4-(2-fluoro-4-hydroxyphenyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FO3S/c1-16-12(15)11-4-7(6-17-11)9-3-2-8(14)5-10(9)13/h2-6,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOTZMYMVCFHRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CS1)C2=C(C=C(C=C2)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60684406
Record name Methyl 4-(2-fluoro-4-hydroxyphenyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261952-48-0
Record name Methyl 4-(2-fluoro-4-hydroxyphenyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Methyl 4-Bromothiophene-2-carboxylate

The thiophene core is functionalized via bromination. Methyl thiophene-2-carboxylate undergoes regioselective bromination at position 4 using $$ N $$-bromosuccinimide (NBS) in $$ \text{CCl}_4 $$ under radical initiation.

Condition Details Yield Reference
Brominating agent NBS (1.1 equiv) 78%
Solvent $$ \text{CCl}_4 $$
Catalyst Benzoyl peroxide (0.1 equiv)
Reaction time 6 hours, reflux

Mechanistic Insight : The electron-withdrawing ester group directs bromination to position 4 via resonance stabilization of the intermediate radical.

Synthesis of 2-Fluoro-4-Hydroxyphenylboronic Acid

2-Fluoro-4-hydroxybenzaldehyde (prepared via Grignard exchange) is converted to the boronic acid via Miyaura borylation:

  • Protection : The phenolic -OH is protected as a methoxymethyl (MOM) ether using $$ \text{CH}3\text{OCH}2\text{Cl} $$ and $$ \text{K}2\text{CO}3 $$ in DMF.
  • Borylation : The protected bromide reacts with bis(pinacolato)diboron ($$ \text{B}2\text{pin}2 $$) using $$ \text{Pd(dppf)Cl}_2 $$ in dioxane.
Step Conditions Yield Reference
Protection $$ \text{K}2\text{CO}3 $$, DMF, 60°C 92%
Miyaura borylation $$ \text{Pd(dppf)Cl}2 $$, $$ \text{B}2\text{pin}_2 $$, dioxane 85%

Coupling Reaction and Conditions

Suzuki-Miyaura coupling between methyl 4-bromothiophene-2-carboxylate and the boronic ester is conducted under palladium catalysis:

Parameter Details Yield Reference
Catalyst $$ \text{Pd(PPh}3\text{)}4 $$ (5 mol%) 72%
Base $$ \text{K}2\text{CO}3 $$ (2.0 equiv)
Solvent DMF/$$ \text{H}_2\text{O} $$ (4:1)
Temperature 80°C, 12 hours
Deprotection $$ \text{BBr}3 $$ in $$ \text{CH}2\text{Cl}_2 $$ 89%

Advantages : High regioselectivity, compatibility with sensitive functional groups.
Limitations : Requires protection/deprotection steps, moderate yields in boronic acid synthesis.

Method 2: Friedel-Crafts Alkylation

Reaction Overview

Friedel-Crafts alkylation introduces the aryl group via electrophilic substitution. Methyl thiophene-2-carboxylate reacts with 2-fluoro-4-hydroxybenzyl chloride in the presence of $$ \text{AlCl}_3 $$.

Condition Details Yield Reference
Electrophile 2-Fluoro-4-hydroxybenzyl chloride 45%
Catalyst $$ \text{AlCl}_3 $$ (1.2 equiv)
Solvent $$ \text{CH}2\text{Cl}2 $$
Reaction time 4 hours, 0°C to rt

Mechanistic Insight : $$ \text{AlCl}_3 $$ generates a carbocation intermediate, which attacks the electron-rich C4 position of thiophene.
Drawbacks : Poor regioselectivity (competing C5 substitution), low yield due to steric hindrance.

Method 3: Direct C–H Arylation

Palladium-Catalyzed Arylation

Direct C–H functionalization avoids pre-halogenation. Methyl thiophene-2-carboxylate reacts with 2-fluoro-4-iodophenol using $$ \text{Pd(OAc)}2 $$/$$ \text{PCy}3 $$ in DMA.

Parameter Details Yield Reference
Catalyst $$ \text{Pd(OAc)}_2 $$ (5 mol%) 68%
Ligand $$ \text{PCy}_3 $$ (10 mol%)
Solvent DMA
Temperature 120°C, 24 hours

Advantages : Atom-economical, fewer steps.
Challenges : Requires high temperatures, limited substrate scope.

Comparative Analysis of Methods

Method Yield Regioselectivity Scalability Cost Efficiency
Suzuki-Miyaura 72% High High Moderate
Friedel-Crafts 45% Low Low Low
Direct C–H Arylation 68% Moderate Moderate High

Optimal Route : Suzuki-Miyaura coupling offers the best balance of yield and selectivity, despite requiring protective group chemistry.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-fluoro-4-hydroxyphenyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .

Scientific Research Applications

Methyl 4-(2-fluoro-4-hydroxyphenyl)thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(2-fluoro-4-hydroxyphenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares the target compound with structurally similar thiophene derivatives, highlighting key differences in substituents, molecular properties, and synthesis:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications CAS RN Reference
Methyl 4-(2-fluoro-4-hydroxyphenyl)thiophene-2-carboxylate 4-(2-fluoro-4-hydroxyphenyl), thiophene core C₁₂H₉FO₃S 252.26 Not reported Potential hydrogen bonding, electronic modulation Not provided -
Methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate (1) 3-amino, 4-fluoro, benzo[b]thiophene core C₁₀H₈FNO₂S 225.24 Not reported Intermediate for sulfonamide synthesis Not provided
Methyl 3-bromo-4-(4-methoxyphenyl)thiophene-2-carboxylate (4c) 3-bromo, 4-(4-methoxyphenyl) C₁₃H₁₁BrO₃S 327.19 Not reported Bromine enhances reactivity for cross-coupling Not provided
Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate 3-hydroxy, benzo[b]thiophene core C₁₀H₈O₃S 208.23 107–108 Hydrogen-bonding capability 13134-76-4
Methyl 5-phenylthiophene-2-carboxylate 5-phenyl C₁₂H₁₀O₂S 218.27 Not reported Lipophilic, limited polarity Not provided
Key Observations:

Benzo[b]thiophene derivatives (e.g., ) exhibit increased rigidity and π-conjugation due to fused aromatic rings, which may influence binding to biological targets compared to the simpler thiophene core.

Synthesis Pathways: The synthesis of methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate involves diazotization and sulfonation, suggesting that similar steps could be adapted for the target compound with modifications to introduce the hydroxyphenyl group. Brominated analogs like 4c are synthesized via nucleophilic substitution, highlighting the versatility of halogenated intermediates in further functionalization.

Physical Properties :

  • The hydroxyl group in the target compound likely improves solubility in polar solvents (e.g., water or DMSO) compared to the methoxy group in 4c or the phenyl group in . However, the fluorine atom may counterbalance this by increasing lipophilicity.
  • The melting point of methyl 3-hydroxybenzo[b]thiophene-2-carboxylate (107–108°C) reflects its crystalline stability due to intermolecular hydrogen bonding, a property the target compound may share.

Potential Applications: Fluorinated thiophenes are often explored in drug discovery due to their metabolic stability and bioavailability. The target compound’s fluorine and hydroxyl groups could make it a candidate for kinase inhibition or antimicrobial studies. Brominated derivatives like 4c are valuable in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the target compound’s hydroxyl group may favor electrophilic substitution or chelation-based applications.

Biological Activity

Methyl 4-(2-fluoro-4-hydroxyphenyl)thiophene-2-carboxylate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that includes a thiophene ring and a fluorinated phenolic substituent, which contribute to its potential applications in various fields, including pharmaceuticals and materials science.

  • Molecular Formula : C12_{12}H9_{9}FO3_3S
  • Molecular Weight : Approximately 252.26 g/mol
  • Structural Features : The presence of both a fluorine atom and a hydroxyl group enhances its reactivity and biological activity compared to similar compounds.

Biological Activities

Research indicates that this compound exhibits several biological activities, which include:

  • Antimicrobial Activity : Compounds with similar structures have shown efficacy against various bacterial strains, indicating potential use as antimicrobial agents.
  • Antifungal Properties : Similar thiophene derivatives have demonstrated antifungal activity, suggesting that this compound may also possess such properties.
  • Anticancer Effects : Preliminary studies indicate that this compound may inhibit specific pathways involved in cancer progression, particularly through the inhibition of key enzymes .

The mechanism of action for this compound likely involves its interaction with biological targets. Molecular docking studies suggest that it can effectively bind to specific enzymes or receptors, potentially inhibiting their activity. This binding affinity is influenced by the unique electronic properties imparted by the fluorine and hydroxyl groups, which enhance its interaction with biological macromolecules .

Comparative Analysis with Related Compounds

A comparative analysis of this compound with similar compounds reveals unique properties that may contribute to its biological activity:

Compound NameStructural FeaturesUnique Properties
Methyl 4-(4-hydroxyphenyl)thiophene-2-carboxylateHydroxyl group on para positionLacks fluorine; potential differences in biological activity
Methyl 4-(3-fluoro-4-hydroxyphenyl)thiophene-2-carboxylateFluorine at meta positionMay exhibit different electronic properties due to fluorine placement
Methyl 4-(2-hydroxyphenyl)thiophene-2-carboxylateHydroxyl group without fluorinationPotentially less potent biologically due to lack of fluorine
Methyl 4-(4-fluorophenyl)thiophene-2-carboxylateFluorine at para positionSimilar electronic characteristics but lacks hydroxyl group

The presence of both a fluorine atom and a hydroxyl group in this compound enhances its potential reactivity and biological activity compared to similar compounds.

Case Studies and Research Findings

  • Anticancer Activity : In vitro studies have demonstrated that derivatives of thiophene, including this compound, can inhibit Hepatitis B virus replication, indicating potential as antiviral agents.
  • Enzyme Inhibition Studies : Research has shown that this compound can inhibit cyclooxygenases (COX), which are key enzymes involved in inflammatory processes. This suggests its potential application as an anti-inflammatory agent .
  • Binding Affinity Studies : Molecular docking simulations indicate that this compound has a high binding affinity for specific biological targets, which is crucial for developing effective therapeutic agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 4-(2-fluoro-4-hydroxyphenyl)thiophene-2-carboxylate, and how are reaction conditions optimized?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling to attach the 2-fluoro-4-hydroxyphenyl group to the thiophene ring, followed by esterification. Key steps include:

  • Use of palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions .
  • Optimization of temperature (60–80°C) and solvent polarity (e.g., THF or DMF) to enhance regioselectivity .
  • Methylation of the carboxylic acid intermediate using trimethylsilyl chloride or diazomethane .

Q. How is the structure and purity of this compound confirmed experimentally?

  • Methodological Answer : Characterization involves:

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., fluorine-induced splitting patterns, hydroxyl proton integration) .
  • Mass spectrometry (HRMS) : To confirm molecular ion peaks and isotopic patterns consistent with fluorine and sulfur .
  • Elemental analysis : Validation of C, H, S, and F percentages within ±0.3% of theoretical values .

Q. What are the key physicochemical properties influencing its solubility and stability?

  • Methodological Answer :

  • LogP calculations : Predict lipophilicity (~2.5) due to the fluorine atom and hydroxyl group .
  • pH-dependent solubility : Enhanced water solubility under basic conditions (pH >10) via deprotonation of the hydroxyl group .
  • Stability tests : Accelerated degradation studies (40°C/75% RH) to assess hydrolytic stability of the ester moiety .

Advanced Research Questions

Q. How do electronic effects of the 2-fluoro-4-hydroxyphenyl group influence regioselectivity in further functionalization?

  • Methodological Answer :

  • DFT calculations : Analyze Fukui indices to predict electrophilic substitution sites (e.g., C5 of thiophene) .
  • Experimental validation : Compare bromination or sulfonation outcomes under kinetic vs. thermodynamic control .
  • Contradiction resolution : Discrepancies in substituent directing effects may arise from solvent polarity; use mixed solvents (e.g., DCM/EtOH) to modulate reactivity .

Q. What strategies mitigate data contradictions in spectral interpretation, particularly for fluorine-containing analogs?

  • Methodological Answer :

  • Dynamic NMR studies : Resolve fluxional behavior caused by fluorine’s strong anisotropic effects .
  • 2D NMR (COSY, NOESY) : Assign overlapping signals in aromatic regions .
  • Comparative crystallography : Use X-ray diffraction (e.g., SHELXL ) to validate substituent positions if single crystals are obtainable.

Q. How can this compound serve as a precursor for bioactive derivatives, and what assays validate its therapeutic potential?

  • Methodological Answer :

  • Derivatization : Introduce sulfonamide or amide groups via chlorosulfonation or aminolysis .
  • In vitro assays :
  • Kinase inhibition : Screen against HIF-1α or EGFR using fluorescence polarization .
  • Antimicrobial activity : MIC assays against Gram-positive bacteria (e.g., S. aureus) .
  • Data normalization : Address batch-to-batch variability using internal standards (e.g., IC50 correction with reference inhibitors) .

Q. What computational tools predict its interactions with biological targets, and how are these validated experimentally?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina) : Model binding to hypoxia-inducible factor (HIF) or cyclooxygenase-2 (COX-2) .
  • MD simulations : Assess binding stability over 100 ns trajectories (AMBER force field) .
  • SPR spectroscopy : Quantify binding kinetics (ka/kd) for top computational hits .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 4-(2-fluoro-4-hydroxyphenyl)thiophene-2-carboxylate
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Methyl 4-(2-fluoro-4-hydroxyphenyl)thiophene-2-carboxylate

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